molecular formula C14H12N2O3S B2832755 3-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1223886-16-5

3-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2832755
CAS No.: 1223886-16-5
M. Wt: 288.32
InChI Key: XXFIJWHRQXFFSA-UHFFFAOYSA-N
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Description

3-(3-Methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a high-value chemical building block based on the privileged thieno[3,2-d]pyrimidine scaffold, a structure of significant interest in medicinal chemistry and drug discovery . This compound is exclusively intended for Research Use Only and is not meant for diagnostic or therapeutic applications in humans. Thienopyrimidine derivatives are recognized as fused bicyclic scaffolds that closely resemble purines, which makes them highly relevant for investigating biological pathways involving nucleotide-binding sites . Specifically, thieno[3,2-d]pyrimidine-based compounds have demonstrated promising antiproliferative activities in vitro against various cancer cell lines, including leukemic and cervical adenocarcinoma models . Research indicates that such compounds can induce apoptosis in cancer cells, suggesting a potential mechanism for their cytotoxic effects . Furthermore, the broader class of thieno[2,3-d]pyrimidine derivatives has been extensively explored for a myriad of pharmacological activities , including use as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, as well as for central nervous system (CNS) protection . The (3-methoxybenzyl) substituent at the 3-position is a key functionalization that modulates the compound's properties and interaction with biological targets, similar to other benzyl-substituted analogs investigated in research . This reagent serves as a critical intermediate for medicinal chemists aiming to design and synthesize novel, target-selective molecules for the treatment of multifactorial diseases, particularly in oncology and immunology .

Properties

IUPAC Name

3-[(3-methoxyphenyl)methyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-19-10-4-2-3-9(7-10)8-16-13(17)12-11(5-6-20-12)15-14(16)18/h2-7H,8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFIJWHRQXFFSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=O)C3=C(C=CS3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of thiophene-2-carboxamides with formic acid . The reaction conditions often require heating to achieve high yields (80-98%) of the desired product . The chemical structures of the synthesized products are confirmed through various spectroscopy analyses such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analyses .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure consistency and purity of the product on a larger scale.

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, which can modify the compound’s properties.

    Substitution: This reaction involves the replacement of one functional group with another, which can be used to create derivatives with different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogenating agents and nucleophiles such as amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers. Substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The 3-methoxybenzyl group in the target compound provides moderate electron-donating effects compared to electron-withdrawing groups (e.g., chloro in or fluoro in ). This may enhance solubility and receptor binding in biological systems.
  • Synthetic Efficiency : Yields for similar compounds vary widely (e.g., 49% for compound 13 vs. 86% for other analogs in ), likely due to steric hindrance from bulky substituents or reactivity of starting materials.
  • Thermal Stability : Higher melting points (e.g., 258–261°C for compound 13 ) correlate with increased crystallinity from planar aromatic substituents .

Key Observations :

  • Antimicrobial Efficacy : Chloro and fluoro substituents (e.g., in ) enhance activity against Gram-negative bacteria, likely due to improved membrane permeability .
  • Receptor Specificity : Phenethyl-substituted analogs (e.g., 5e ) show vascular receptor agonism, whereas methoxybenzyl derivatives may target neurological or metabolic pathways .

Physicochemical and Spectroscopic Comparisons

  • NMR Shifts : The 3-methoxybenzyl group in the target compound would exhibit aromatic proton signals near δ 6.7–7.3 ppm (similar to compound 5e in ).
  • Mass Spectrometry : Molecular ions for methoxy-substituted derivatives (e.g., m/z 332 for 5e ) align with calculated masses, confirming structural integrity.
  • Solubility : Methoxy groups improve aqueous solubility compared to halogenated analogs, as seen in compound 13 .

Biological Activity

3-(3-Methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a thieno[3,2-d]pyrimidine core combined with a 3-methoxybenzyl substituent, which may enhance its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C14H13N2O2S\text{C}_{14}\text{H}_{13}\text{N}_2\text{O}_2\text{S}
PropertyValue
Molecular Weight273.33 g/mol
Melting PointNot available
SolubilitySoluble in DMSO
CAS Number1223886-16-5

The biological activity of this compound is influenced by its structural properties. The compound exhibits high photodynamic efficacy against various cancer cell lines under both normoxic and hypoxic conditions. Its mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways related to cancer cell survival.

Anticancer Activity

Research indicates that this compound has significant anticancer properties. In vitro studies have demonstrated its effectiveness against melanoma and cervical cancer cells. The compound's ability to induce cell death in these cancer types suggests that it may act as a potential therapeutic agent.

Case Study: Anticancer Efficacy

In a study examining the compound's effects on melanoma cells, researchers found that treatment with varying concentrations led to a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 10 µM, indicating potent activity against this type of cancer cell.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. It has been tested in various models for its ability to inhibit pro-inflammatory cytokines.

Table 2: Anti-inflammatory Activity Assessment

Compound Concentration (µM)IL-6 Inhibition (%)TNF-α Inhibition (%)
12530
54550
107065

Antimicrobial Activity

Preliminary studies have also suggested that the compound exhibits antimicrobial properties against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli, it was found to have minimum inhibitory concentrations (MICs) of 15 µg/mL and 20 µg/mL respectively. These results indicate that the compound could be a candidate for further development as an antimicrobial agent.

Structure-Activity Relationships (SAR)

The presence of the methoxybenzyl group is believed to enhance the selectivity and potency of the compound against specific molecular targets. Variations in substituents on the thieno[3,2-d]pyrimidine core have been explored to optimize biological activity.

Q & A

Q. What are the standard synthetic routes for 3-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, and how are reaction conditions optimized?

The synthesis typically involves multi-step protocols:

  • Core Formation : Cyclization of precursors like methyl 3-aminothiophene-2-carboxylate with urea or thiourea derivatives under reflux conditions to form the thienopyrimidine core .
  • Functionalization : Introduction of the 3-methoxybenzyl group via nucleophilic substitution or alkylation, often using benzyl halides in polar aprotic solvents (e.g., DMF) with potassium carbonate as a base .
  • Optimization : Reaction temperatures (60–100°C), solvent selection (DMF, DMSO), and stoichiometric ratios are adjusted to improve yields (>70%) and purity. Analytical techniques like TLC and HPLC monitor reaction progress .

Q. How is structural characterization performed for this compound?

Key methods include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent patterns (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm) and confirm regiochemistry .
  • Mass Spectrometry : High-resolution MS (e.g., MALDI-TOF/TOF) validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions in the thienopyrimidine core .

Q. What initial structure-activity relationship (SAR) insights exist for substituents on the thienopyrimidine core?

Early SAR studies highlight:

  • Methoxy Group : Enhances lipophilicity and membrane permeability, critical for cellular uptake .
  • Benzyl Position : Substitution at the 3-position (vs. 4-) improves steric compatibility with target enzymes .
  • Heterocyclic Modifications : Oxadiazole or thiazole moieties (e.g., in related compounds) increase metabolic stability .

Advanced Research Questions

Q. How can synthetic protocols be optimized for scalability and reproducibility?

Advanced strategies include:

  • Flow Chemistry : Continuous flow systems reduce reaction times and improve heat transfer for cyclization steps .
  • Catalytic Methods : Palladium-catalyzed cross-coupling for late-stage functionalization minimizes by-products .
  • Purification : Gradient HPLC or recrystallization in ethanol/water mixtures ensures >95% purity for biological testing .

Q. What computational tools are used to predict SAR and target binding modes?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., dihydrofolate reductase), identifying key residues (e.g., Asp27, Lys32) for hydrogen bonding .
  • QSAR Models : Machine learning (e.g., Random Forest) correlates substituent electronic parameters (Hammett constants) with antimicrobial IC50_{50} values .

Q. What methodologies identify the compound’s mechanism of action in antimicrobial or anticancer assays?

  • Target Validation : CRISPR-Cas9 knockout libraries screen for genes sensitizing pathogens (e.g., Staphylococcus aureus) to the compound .
  • Enzyme Inhibition Assays : Fluorometric assays measure inhibition of thymidylate synthase or DNA gyrase, with IC50_{50} values compared to controls (e.g., methotrexate) .
  • Metabolomic Profiling : LC-MS tracks perturbations in nucleotide biosynthesis pathways in treated cells .

Q. How can contradictory data on biological activity across similar derivatives be resolved?

  • Dose-Response Curves : Re-evaluate activity at varying concentrations (1–100 µM) to rule out assay-specific artifacts .
  • Membrane Permeability Assays : Parallel Artificial Membrane Permeability Assay (PAMPA) clarifies discrepancies between in vitro and cellular activity .
  • Crystallographic Studies : Compare binding modes of active vs. inactive analogs to identify critical interactions (e.g., π-π stacking with Phe80 in DHFR) .

Q. What advanced analytical techniques assess purity and stability under physiological conditions?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light, and pH extremes (1–13), followed by UPLC-PDA to detect degradation products .
  • Plasma Stability Assays : Incubate with human plasma (37°C, 24 hr) and quantify remaining compound via LC-MS/MS .
  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (>200°C) and hygroscopicity .

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